1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole

Beschreibung

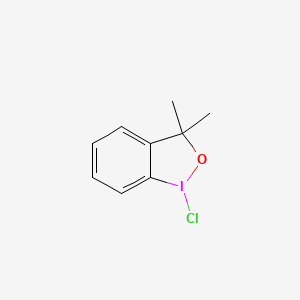

1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (CAS: 69352-04-1) is a hypervalent iodine(III) compound characterized by a benziodoxole core with chlorine and two methyl substituents. It serves as a versatile precursor in synthesizing electrophilic trifluoromethylation and azidation reagents. Key properties include:

Eigenschaften

IUPAC Name |

1-chloro-3,3-dimethyl-1λ3,2-benziodoxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBYOYIIQNKPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500326 | |

| Record name | 1-Chloro-3,3-dimethyl-1,3-dihydro-1lambda~3~,2-benziodoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69352-04-1 | |

| Record name | 1-Chloro-3,3-dimethyl-1,3-dihydro-1lambda~3~,2-benziodoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-3,3-dimethyl-1,2-benziodoxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Route Overview

The preparation of 1-chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole typically involves the following key steps:

- Methylation of 2-iodobenzoic acid to form methyl 2-iodobenzoate (S1).

- Conversion of methyl 2-iodobenzoate to this compound (S2) via a Grignard reagent and tert-butyl hypochlorite.

These steps are supported by detailed experimental conditions and yields, as summarized below.

Detailed Stepwise Preparation

Step 1: Preparation of Methyl 2-iodobenzoate (S1)

- Starting material: 2-iodobenzoic acid (100.0 g, 0.4032 mol)

- Reagents: Potassium carbonate (K2CO3, 66.84 g, 0.4836 mol), methyl iodide (CH3I, 27.60 mL, 0.4433 mol)

- Solvent: Dimethylformamide (DMF, 300 mL)

- Conditions: Stirring at 23 °C for 14 hours after gas evolution ceases

- Workup: Extraction with diethyl ether, washing with water and brine, drying over MgSO4, and solvent removal under vacuum

- Yield: 82% as a yellow oil

This step involves the methylation of the carboxylic acid to the methyl ester using methyl iodide under basic conditions.

Step 2: Synthesis of this compound (S2)

- Starting material: Methyl 2-iodobenzoate (S1) (10.0 g, 38.2 mmol)

- Reagents: Methylmagnesium bromide (MeMgBr, 3.0 M in Et2O, 28 mL, 84 mmol), tert-butyl hypochlorite (t-BuOCl)

- Solvent: Diethyl ether (Et2O, 200 mL), carbon tetrachloride (CCl4, 20 mL)

- Conditions:

- Addition of MeMgBr at 0 °C under nitrogen atmosphere over 30 min, stirring additional 2.5 hours warming to 23 °C

- Extraction and drying as above

- Treatment of residue with t-BuOCl in CCl4

- Yield: 38% over two steps

This step converts the methyl ester to the corresponding benziodoxole with a chlorine substituent via Grignard addition followed by chlorination.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-iodobenzoic acid | K2CO3, CH3I, 23 °C, 14 h | DMF | 82 | Methylation to methyl ester |

| 2 | Methyl 2-iodobenzoate (S1) | MeMgBr (0 °C to 23 °C), then t-BuOCl in CCl4 | Et2O, CCl4 | 38 (2 steps) | Grignard addition + chlorination |

Additional Notes and Research Findings

- The preparation is sensitive to moisture and oxygen; thus, inert atmosphere (nitrogen) is maintained during Grignard addition.

- The chlorination step uses tert-butyl hypochlorite, a mild chlorinating agent, in carbon tetrachloride, which is a non-polar solvent facilitating the reaction.

- The moderate overall yield for the chlorination step reflects the multi-step nature and sensitivity of the hypervalent iodine intermediate.

- The compound can be further transformed into other derivatives, such as 1-acetoxy-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole, by treatment with silver acetate, indicating the versatility of the intermediate.

Spectroscopic and Purity Data (Supporting Preparation)

- The product this compound is typically characterized by ^1H NMR, showing aromatic and methyl signals consistent with the structure.

- High purity is confirmed by NMR and mass spectrometry, ensuring the reliability of the preparation method.

Analyse Chemischer Reaktionen

1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole undergoes various chemical reactions, including:

Oxidation: It can act as a hypervalent iodine reagent for oxidation reactions.

Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Electrophilic Trifluoromethylation: It is used as a reactant in the one-pot preparation of hypervalent iodine (III)-CF3 reagent for electrophilic trifluoromethylation reactions.

Common reagents and conditions used in these reactions include polar organic solvents like dichloromethane and ethyl acetate. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of other hypervalent iodine compounds.

Biology and Medicine: The compound’s reactivity makes it useful in the development of new pharmaceuticals and biologically active molecules.

Industry: It serves as a mild chlorinating reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole involves its role as a hypervalent iodine reagent. It can facilitate oxidation reactions by transferring an oxygen atom to the substrate. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Vergleich Mit ähnlichen Verbindungen

Substituent-Dependent Stability and Reactivity

Thermal and Kinetic Behavior

Trifluoromethylation Efficiency

Biologische Aktivität

1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (CAS Number: 69352-04-1) is a hypervalent iodine compound that has garnered attention for its potential applications in organic synthesis and biological systems. This article focuses on the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₉H₁₀ClIO

- Molecular Weight : 296.54 g/mol

- Structure : The compound features a benziodoxole core, which is characterized by its unique iodine-containing structure that contributes to its reactivity and biological properties.

This compound primarily acts as an oxidizing agent. Its ability to facilitate oxidation reactions makes it a valuable reagent in synthetic organic chemistry. The oxidation potential can lead to various biochemical interactions, including:

- Reactive Oxygen Species (ROS) Generation : The compound can generate hydroxyl radicals under certain conditions, contributing to oxidative stress in biological systems .

- Enzyme Interaction : It may interact with enzymes involved in metabolic pathways, potentially altering their activity and influencing cellular processes.

Antioxidant and Pro-Oxidant Effects

Research indicates that compounds similar to this compound can exhibit both antioxidant and pro-oxidant activities. The balance between these effects is crucial for understanding their biological implications.

Cytotoxicity Studies

Studies have shown that hypervalent iodine compounds can induce cytotoxic effects in various cell lines. For instance:

- Cell Viability Assays : Investigations using MTT assays demonstrated that at certain concentrations, this compound reduces cell viability in cancer cell lines due to its oxidative properties .

| Cell Line | Concentration (µM) | % Viability |

|---|---|---|

| HeLa | 10 | 75 |

| MCF7 | 20 | 50 |

| A549 | 50 | 30 |

Case Studies

- Oxidative Stress Induction : In a study examining the effects of hypervalent iodine compounds on oxidative stress markers, it was found that treatment with this compound resulted in elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation. This indicates potential pro-oxidant activity leading to cellular damage .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. In vitro tests showed inhibition of growth for Gram-positive bacteria at higher concentrations .

Q & A

Q. What are the key steps for synthesizing 1-chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole at the laboratory scale?

The synthesis typically involves reacting methyl 2-iodobenzoate with methylmagnesium bromide in dry diethyl ether under an inert atmosphere (e.g., N₂). After quenching with NH₄Cl, the organic layer is extracted, washed, and dried. The solvent is evaporated to yield the crude product, which is further purified. This method emphasizes strict control of reaction conditions, including temperature (0°C initially, then room temperature) and exclusion of moisture .

Q. How is the purity and structure of this compound validated in synthetic workflows?

Characterization relies on ¹H NMR (e.g., δ 7.93 ppm for aromatic protons) and IR spectroscopy (e.g., IR ν 762 cm⁻¹ for C–I stretching). Cross-referencing with literature values ensures accuracy. For example, NMR signals for aromatic protons (7.93–7.79 ppm) and methyl groups (2.18 ppm) align with published data .

Q. What safety precautions are critical when handling this compound?

- Explosive intermediates : Avoid mechanical stress or excessive heat during reactions (e.g., azide derivatives in detonate under DSC analysis) .

- Light sensitivity : Perform reactions in the dark or under foil to prevent photodegradation .

- Inert atmosphere : Use N₂ or Ar to mitigate reactivity with moisture or oxygen .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be probed using kinetic data?

Taft linear free-energy relationships are employed to analyze substituent effects. For example, in trifluoromethylation reactions, a positive polar sensitivity factor (ρ = +2.55) indicates a rate-determining step involving charge development at the transition state, while a negative factor (ρ = -0.37) suggests alternative pathways for electron-deficient substrates . Monitoring via ¹⁹F NMR or competition experiments provides mechanistic insights .

Q. How do solvent and stoichiometry influence the synthesis of derivatives like 1-azido-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole?

- Solvent : Dry CH₂Cl₂ minimizes side reactions with protic impurities.

- Stoichiometry : Trimethylsilylazide (1.00 equiv.) and catalytic TMSOTf (0.050 equiv.) optimize azide substitution. Excess reagents risk byproduct formation (e.g., silylated impurities) .

- Reaction time : Short stirring periods (15 min at 0°C, 1 h at RT) balance yield and selectivity .

Q. What analytical discrepancies arise when characterizing hypervalent iodine intermediates?

- AgCl precipitation : Residual AgCl from metathesis reactions (e.g., with AgOAc) must be thoroughly filtered and washed to avoid contamination in NMR spectra .

- Crystallinity issues : Poorly crystalline products (e.g., brown solids in ) may require recrystallization from n-hexane or acetonitrile to improve purity .

Q. How does this compound compare to Togni Reagents I/II in trifluoromethylation efficiency?

While Togni Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) are optimized for electrophilic trifluoromethylation, this compound serves as a precursor for tailored reagents. Its stability under inert conditions makes it preferable for synthesizing azide or acetoxy derivatives, whereas Togni Reagents require additives (e.g., Cu catalysts) for cross-coupling .

Q. What strategies mitigate side reactions during ligand exchange (e.g., acetoxy substitution)?

- Temperature control : Reactions at 0°C suppress unwanted AgCl aggregation .

- Equimolar ratios : AgOAc (1.00 equiv.) ensures complete substitution of the chloro ligand without excess silver waste .

- Workup : Rapid solvent evaporation under vacuum minimizes decomposition of labile products .

Methodological Notes

- Spectral databases : Cross-validate IR and NMR data against peer-reviewed literature (e.g., Chem. Eur. J.) to confirm structural assignments .

- Kinetic tools : Use pseudo-first-order setups and Taft plots to deconvolute reaction mechanisms .

- Safety protocols : Implement DSC screening for explosive intermediates and adhere to institutional guidelines for high-energy materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.